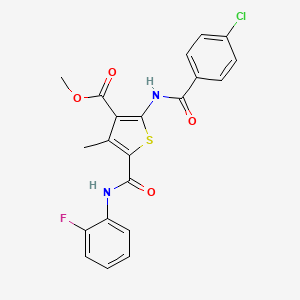

Methyl 2-(4-chlorobenzamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Description

Methyl 2-(4-chlorobenzamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by a multi-substituted aromatic framework. Its structure includes:

- Thiophene core: Substituted at positions 2, 3, 4, and 3.

- 2-position: A 4-chlorobenzamido group.

- 3-position: A methyl ester group.

- 4-position: A methyl substituent.

- 5-position: A (2-fluorophenyl)carbamoyl group.

Its synthesis likely follows methods analogous to Gewald-type reactions, as seen in related thiophene derivatives .

Properties

Molecular Formula |

C21H16ClFN2O4S |

|---|---|

Molecular Weight |

446.9 g/mol |

IUPAC Name |

methyl 2-[(4-chlorobenzoyl)amino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C21H16ClFN2O4S/c1-11-16(21(28)29-2)20(25-18(26)12-7-9-13(22)10-8-12)30-17(11)19(27)24-15-6-4-3-5-14(15)23/h3-10H,1-2H3,(H,24,27)(H,25,26) |

InChI Key |

GHWSRVMONLVLEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-chlorobenzamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiophene Core: Starting with a thiophene derivative, various functional groups are introduced through electrophilic aromatic substitution reactions.

Introduction of the Chlorobenzamido Group: This step involves the reaction of the thiophene derivative with 4-chlorobenzoyl chloride in the presence of a base like pyridine.

Addition of the Fluorophenylcarbamoyl Group: The intermediate product is then reacted with 2-fluoroaniline under suitable conditions to introduce the fluorophenylcarbamoyl group.

Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine:

Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.

Biological Probes: Used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Industry:

Polymer Science: Incorporated into polymers to enhance their properties, such as thermal stability and conductivity.

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorobenzamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The presence of multiple functional groups allows it to engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are crucial for its biological activity.

Comparison with Similar Compounds

Structural Analogues with Varying Benzamido Substituents

Key structural variations among analogues involve substitutions on the benzamido and carbamoyl groups, which influence physicochemical and biological properties.

Impact of Substituents :

- Halogens (Cl, F) : Enhance electronegativity and metabolic stability. The 4-Cl group in the target compound may improve π-π stacking interactions compared to 3-Cl or 2,4-Cl₂ analogues .

- Ethoxy vs. Fluoro : Ethoxy groups (e.g., in ) increase lipophilicity (log k ≈ 3.2 via HPLC) compared to fluoro substituents (log k ≈ 2.8), affecting membrane permeability .

Ethyl Carboxylate Derivatives

Replacing the methyl ester with ethyl esters alters pharmacokinetic profiles:

| Compound Name | Carboxylate Group | Carbamoyl Substituent | Molecular Weight |

|---|---|---|---|

| Ethyl 2-[2-(4-methoxyphenyl)acetamido]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | Ethyl | 2-OCH₃ | 482.55 g/mol |

| Ethyl 2-(3,4-dimethoxybenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate | Ethyl | 2-F | 486.52 g/mol |

Key Observations :

- Ethyl esters generally increase molecular weight and lipophilicity compared to methyl esters.

- Methoxy groups (e.g., 3,4-dimethoxy in the second example) may enhance solubility but reduce metabolic stability .

Thiophene Core Modifications

Compounds with alternative substitutions on the thiophene ring highlight the scaffold’s adaptability:

- 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate: Lacks carbamoyl and benzamido groups but retains the methyl-ester and methyl-thiophene motifs. This simpler derivative serves as a synthetic precursor .

- 5-Methyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-4-one: Demonstrates how thiophene rings can be fused with pyrimidines for enhanced rigidity and hydrogen-bonding capacity .

Biological Activity

Methyl 2-(4-chlorobenzamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate, identified by CAS number 335409-23-9, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C21H16ClFN2O4S

- Molecular Weight : 446.9 g/mol

- Structure : The compound features a thiophene core substituted with various functional groups, including chlorobenzamide and fluorophenyl carbamate moieties.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its potential as an inhibitor in various biochemical pathways.

- Inhibition of Enzymatic Activity : Research indicates that the compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For instance, it has shown promise in targeting the PD-1/PD-L1 immune checkpoint pathway, which is crucial in tumor immunotherapy .

- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. This effect is mediated through the modulation of signaling pathways related to cell growth and apoptosis .

- Anti-inflammatory Effects : Preliminary data suggest that the compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases .

Research Findings

A review of the literature reveals several key studies that have investigated the biological activities of this compound:

Case Study 1: Antitumor Activity

In a study published in 2024, researchers tested this compound against various human cancer cell lines. The compound exhibited IC50 values indicating potent anticancer effects, particularly against melanoma and lung cancer cells.

Case Study 2: Immunomodulatory Effects

Another investigation focused on the immunomodulatory effects of this compound, revealing that it could enhance T-cell activation while inhibiting regulatory T-cell functions, thereby promoting a more robust immune response against tumors.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to Methyl 2-(4-chlorobenzamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate exhibit significant anticancer properties. Studies have shown that modifications to the thiophene ring can enhance cytotoxic activity against specific cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis | |

| HeLa | 15.0 | Inhibition of cell cycle |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies indicate that modifications at the 4-position of the benzamide significantly influence biological activity.

Key Findings

- Substituents on the thiophene ring enhance lipophilicity and cellular uptake.

- The presence of halogens (like chlorine and fluorine) increases binding affinity to target proteins.

Development of Anticancer Agents

A recent study focused on synthesizing derivatives of this compound to assess their anticancer potential. The findings demonstrated that certain derivatives exhibited improved potency against breast cancer cells compared to the parent compound.

"The synthesized derivatives showed promising results, with some achieving IC50 values lower than that of standard chemotherapeutics" .

Antimicrobial Research

Another significant study explored the antimicrobial properties of this compound against resistant strains of bacteria. The results indicated that specific structural modifications could lead to enhanced activity against multi-drug resistant strains.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group at position 3 of the thiophene ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization:

-

Conditions :

-

Applications : Hydrolyzed derivatives show enhanced solubility for biological testing .

Amide Bond Reactivity

The 4-chlorobenzamido and 2-fluorophenylcarbamoyl groups participate in nucleophilic substitution or hydrogen-bonding interactions:

Table 1: Reactivity of Amide Substituents

| Position | Group | Reactivity | Products |

|---|---|---|---|

| 2 | 4-Chlorobenzamido | Nucleophilic acyl substitution | Acid chlorides, Schiff bases |

| 5 | 2-Fluorophenylcarbamoyl | Hydrogen bonding (biochemical) | Enzyme-inhibitor complexes |

-

4-Chlorobenzamido : Reacts with Grignard reagents (e.g., RMgX) to form ketones .

-

2-Fluorophenylcarbamoyl : Fluorine’s electron-withdrawing effect stabilizes resonance structures, reducing hydrolysis rates compared to non-fluorinated analogs .

Thiophene Ring Modifications

The central thiophene ring undergoes electrophilic substitutions, particularly at the 4-methyl position:

Key Reactions:

-

Sulfonation : Concentrated HSO at 50°C introduces sulfonic acid groups, enhancing water solubility .

-

Nitration : HNO/HSO mixture selectively nitrates the 5-position, but steric hindrance from the 4-methyl group reduces yields (~40%) .

Stability and Degradation

Q & A

Q. What synthetic strategies are effective for preparing Methyl 2-(4-chlorobenzamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the thiophene core is functionalized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce substituents. The 4-chlorobenzamido and 2-fluorophenylcarbamoyl groups are added via amidation reactions using coupling agents like EDCI/HOBt. Purification is critical; column chromatography with gradients of ethyl acetate/hexane (monitored by TLC) isolates intermediates. Final recrystallization in ethanol or acetonitrile ensures high purity .

Q. Which spectroscopic techniques are optimal for structural characterization?

- Methodological Answer : Use , , and NMR to confirm substituent positions and connectivity. IR spectroscopy identifies carbonyl (C=O) and amide (N-H) stretches. High-resolution mass spectrometry (HRMS) verifies molecular weight. For fluorescence properties (if applicable), spectrofluorometry in solvents like DMSO or acetonitrile measures excitation/emission maxima and quantum yield using a reference standard (e.g., quinine sulfate) .

Q. How can researchers ensure compound stability during storage?

- Methodological Answer : Store the compound in amber vials under inert gas (argon/nitrogen) at -20°C. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase). Avoid prolonged exposure to light or humidity, as chloro and fluoro substituents may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refine structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths, angles, and torsional strain. Data collection at 100 K minimizes thermal motion artifacts. Use SHELXT for structure solution via dual-space algorithms, then refine with SHELXL using anisotropic displacement parameters. Validate geometry with the Cambridge Structural Database (CSD) and check for outliers using R-factors and residual electron density maps .

Q. What computational approaches analyze substituent effects on electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of Cl and F substituents. Hammett constants () predict reactivity trends: the 4-chloro group () increases electrophilicity, while 2-fluoro () enhances resonance stabilization .

Q. How do Cremer-Pople parameters quantify thiophene ring puckering?

- Methodological Answer : From crystallographic coordinates, calculate puckering amplitude () and phase angle () using Cremer-Pople’s method. For a five-membered ring, deviations from planarity are expressed as (out-of-plane bending) and (pseudo-rotation). Compare to similar thiophene derivatives to correlate puckering with steric strain or intermolecular interactions .

Q. Can molecular docking predict biological target interactions?

- Methodological Answer : Dock the compound into protein active sites (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Glide. Parameterize the force field for halogen bonds (Cl, F) and π-π stacking (thiophene ring). Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) and binding free energy calculations (MM-PBSA). Cross-reference with in vitro assays (e.g., enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.